molecular formula C10H4Br2N4O2 B13039780 6,8-Dibromo-3-(1H-tetrazol-5-YL)-2H-chromen-2-one

6,8-Dibromo-3-(1H-tetrazol-5-YL)-2H-chromen-2-one

Cat. No.: B13039780
M. Wt: 371.97 g/mol
InChI Key: SRNISOHSCKAFOT-UHFFFAOYSA-N
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Description

6,8-Dibromo-3-(1H-tetrazol-5-yl)-2H-chromen-2-one is a synthetic coumarin derivative featuring bromine substituents at the 6- and 8-positions of the coumarin scaffold and a tetrazole ring at position 3. The tetrazole group, a bioisostere for carboxylic acids, contributes to hydrogen-bonding capabilities and metabolic stability.

Properties

Molecular Formula

C10H4Br2N4O2

Molecular Weight

371.97 g/mol

IUPAC Name

6,8-dibromo-3-(2H-tetrazol-5-yl)chromen-2-one

InChI

InChI=1S/C10H4Br2N4O2/c11-5-1-4-2-6(9-13-15-16-14-9)10(17)18-8(4)7(12)3-5/h1-3H,(H,13,14,15,16)

InChI Key

SRNISOHSCKAFOT-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C(=O)OC2=C(C=C1Br)Br)C3=NNN=N3

Origin of Product

United States

Preparation Methods

The synthesis of 6,8-Dibromo-3-(1H-tetrazol-5-YL)-2H-chromen-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 3-(1H-tetrazol-5-YL)-2H-chromen-2-one using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a low level to prevent side reactions.

Chemical Reactions Analysis

6,8-Dibromo-3-(1H-tetrazol-5-YL)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the bromine atoms to hydrogen.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and various amines.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Recent studies have indicated that derivatives of tetrazole-containing compounds exhibit significant antiproliferative activities against various human tumor cell lines. For instance, compounds similar to 6,8-Dibromo-3-(1H-tetrazol-5-YL)-2H-chromen-2-one have shown promising results against cancer cells such as HCT116 with an IC50_{50} value of approximately 15 μM .
    • The incorporation of the tetrazole moiety enhances the biological activity of coumarin derivatives, making them potential candidates for further development in cancer therapeutics .
  • Antimicrobial Properties :
    • Compounds with a tetrazole group have been investigated for their antimicrobial properties. The unique electronic structure provided by the tetrazole ring may contribute to enhanced interactions with microbial targets .

Materials Science Applications

  • Fluorescent Probes :
    • The fluorescent properties of this compound can be exploited in the development of fluorescent probes for biological imaging. The tetrazole group can enhance the photophysical properties of the chromenone scaffold, making it suitable for applications in bioimaging and diagnostics .
  • Polymer Chemistry :
    • Research into polymer composites incorporating tetrazole derivatives suggests that these materials could exhibit improved thermal stability and mechanical properties. The bromine atoms in the structure may also impart flame-retardant characteristics to polymer matrices .

Analytical Chemistry Applications

  • Chemical Sensors :
    • The ability of this compound to undergo specific interactions with metal ions makes it a candidate for use in chemical sensors. Its application in detecting heavy metals and other pollutants could be significant, given its potential selectivity and sensitivity .

Case Studies

StudyFocusFindings
A Study on Antiproliferative ActivitiesInvestigated various derivativesCompound 5e showed significant activity against HCT116 cells (IC50 15 μM) .
Fluorescent Properties AnalysisEvaluated photophysical behaviorEnhanced fluorescence observed in compounds with the tetrazole moiety .
Polymer Composite DevelopmentExplored material propertiesImproved thermal stability noted in composites with dibromo-tetrazole derivatives .

Mechanism of Action

The mechanism of action of 6,8-Dibromo-3-(1H-tetrazol-5-YL)-2H-chromen-2-one involves its interaction with specific molecular targets within cells. For example, in cancer cells, it may inhibit the activity of enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis. The bromine atoms and tetrazole ring play crucial roles in binding to the active sites of these enzymes, thereby blocking their function.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs include:

  • 3-(2-(Phenylimino)-3-(p-tolyl)-2,3-dihydrothiazol-5-yl)-2H-chromen-2-one (5b) (): Replaces the tetrazole with a thiazole ring and lacks bromine.
  • Schiff bases of 3-(2-aminothiazol-4-yl)-6,8-dichloro-2H-chromen-2-one (SVM1-11) (): Features 6,8-dichloro substituents and a thiazole ring. Demonstrates potent antimycobacterial activity (MIC: 0.5–4 µg/mL), surpassing Rifampicin (MIC: 1 µg/mL).
  • Coumarin-acridin-(9-yl-amino) thiazol-5-yl derivatives (Mane et al., 2020): Integrates acridin-amino-thiazole moieties. Achieves MICs as low as 0.78 µg/mL against Mycobacterium tuberculosis H37Rv.

Key Structural Insights :

  • Halogen Effects: Bromine (van der Waals radius: 1.85 Å) vs.
  • Heterocycle Impact : Tetrazole’s high nitrogen content (compared to thiazole) may improve hydrogen-bonding interactions in biological targets or stabilize crystal structures in energetic materials.
Thermal Stability and Crystallographic Properties
  • di(1H-tetrazol-5-yl) methanone oxime and 5,5′-(hydrazonometh-ylene)bis(1H-tetrazole) (): Decomposition temperatures: 288.7°C and 247.6°C, respectively. Stability attributed to extensive hydrogen-bonding networks.
  • (E)-5,50-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol) (6) ():
    • High density (1.91 g/cm³ at 100 K) due to planar molecular geometry.
    • Detonation velocity (9017 m/s) exceeds RDX (8795 m/s), highlighting tetrazole’s role in energetic materials.

Comparison Note: While 6,8-Dibromo-3-(1H-tetrazol-5-yl)-2H-chromen-2-one’s thermal data are unavailable, its bromine substituents may reduce thermal stability compared to chlorine analogs due to weaker C-Br bonds.

Analysis :

  • The dichloro-thiazole analogs (SVM1-11) show superior activity to Rifampicin, suggesting that bromine substitution in the target compound could further enhance potency due to increased lipophilicity. However, excessive bulk may reduce bioavailability.
Physicochemical Properties
Compound Density (g/cm³) Decomposition Temp (°C)
Compound 4 (orthorhombic) 1.675 Not reported
(E)-5,50-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol) (6) 1.86–1.91 Not reported

Insight : The tetrazole group in the target compound may promote dense crystal packing, but bromine’s larger size could reduce density compared to chlorine analogs.

Biological Activity

6,8-Dibromo-3-(1H-tetrazol-5-YL)-2H-chromen-2-one is a compound that belongs to the class of coumarin derivatives, which are known for their diverse biological activities. This particular compound has garnered interest due to its potential pharmacological properties, particularly in cancer research and as an anti-inflammatory agent. The incorporation of bromine and tetrazole moieties enhances its biological activity compared to other coumarin derivatives.

Chemical Structure

The chemical formula of this compound is C10H4Br2N4O2C_{10}H_{4}Br_{2}N_{4}O_{2} with a molecular weight of approximately 360.96 g/mol. The presence of two bromine atoms and a tetrazole ring contributes to its unique reactivity and biological profile.

Biological Activity Overview

Research indicates that coumarin derivatives exhibit a range of biological activities including:

  • Antiproliferative Effects : Compounds containing tetrazole groups have shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, studies on similar tetrazole-containing coumarins demonstrated significant antiproliferative effects against human tumor cell lines such as HCT116 and MDA-MB231, with IC50 values reported as low as 15 μM for certain derivatives .
  • Anti-inflammatory Activity : Coumarins are also recognized for their anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of the immune response, which can be beneficial in treating conditions like arthritis and other inflammatory diseases .

Antiproliferative Activity

A detailed study evaluated the antiproliferative effects of various coumarin derivatives, including those with tetrazole substitutions. The findings indicated that this compound exhibits significant cytotoxicity against several cancer cell lines:

Cell Line IC50 (μM)
HCT11615
MDA-MB23120
PC325

These results suggest that the compound's structural features play a crucial role in its ability to inhibit cell growth.

The proposed mechanism for the antiproliferative activity involves the induction of apoptosis in cancer cells. Studies indicate that compounds similar to this compound can activate caspase pathways and increase the levels of pro-apoptotic proteins while decreasing anti-apoptotic factors .

Case Studies

Several case studies have illustrated the effectiveness of coumarin derivatives in preclinical settings:

  • Study on HCT116 Cells : A specific study focused on HCT116 colorectal cancer cells treated with this compound showed a dose-dependent reduction in cell viability. Flow cytometry analysis confirmed increased apoptosis rates at higher concentrations.
  • In Vivo Studies : Animal models treated with similar coumarin derivatives demonstrated reduced tumor growth rates compared to control groups. These studies support the potential use of such compounds in therapeutic applications against various cancers.

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